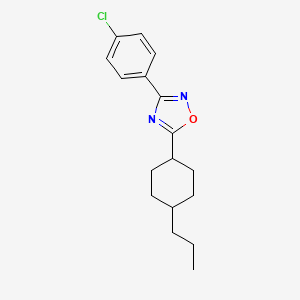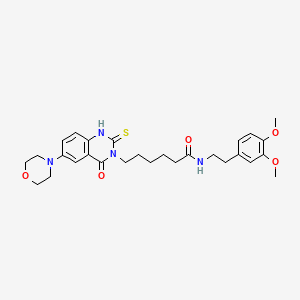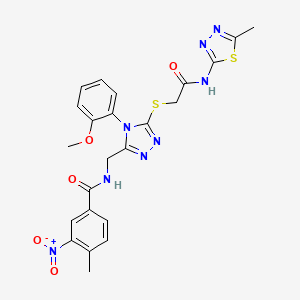
4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by a chromen-2-one core structure with a hydroxy group at the 4-position and a 2-methylpropanoyl group at the 3-position. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one typically begins with readily available starting materials such as salicylaldehyde and 2-methylpropanoic acid.
Condensation Reaction: The initial step involves the condensation of salicylaldehyde with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the chromen-2-one core structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one quinone derivatives.
Reduction: Formation of dihydro-4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one.
Substitution: Introduction of halogenated or nitrated derivatives at the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anticoagulants, anticancer agents, and neuroprotective drugs. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the formulation of dyes, fragrances, and agrochemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 4-position and the 2-methylpropanoyl group at the 3-position play crucial roles in its biological activity.
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one: The parent compound.
4-hydroxy-3-(2-methylbutanoyl)-2H-chromen-2-one: A similar compound with a longer alkyl chain.
4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-thione: A sulfur analog with different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a 2-methylpropanoyl group at specific positions on the chromen-2-one core differentiates it from other coumarin derivatives.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methylpropanoyl)chromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-7(2)11(14)10-12(15)8-5-3-4-6-9(8)17-13(10)16/h3-7,15H,1-2H3 |
InChI Key |
CIIHMDBAZFNOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216163.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216168.png)
![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216175.png)


![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216189.png)


![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11216208.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11216217.png)
![7'-Methoxy-2'-(2-thienyl)-1',10B'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-C][1,3]benzoxazine]](/img/structure/B11216223.png)
![Dimethyl 1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11216229.png)
![7-(2,5-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11216238.png)
![2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11216242.png)
